(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Description
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate (CAS 1416134-48-9) is a chiral piperidine derivative widely recognized as a critical intermediate in synthesizing avibactam sodium, a non-β-lactam β-lactamase inhibitor used in combination antibiotics like ceftazidime/avibactam . Its molecular formula is C17H24N2O7 (MW: 368.38), featuring an ethyl ester at position 2 and a benzyloxyamino group at position 5 of the piperidine ring. The stereochemistry (2S,5R) is essential for its biological activity and synthetic utility.
Key applications include:
- Pharmaceutical Intermediate: Serves as a precursor in avibactam synthesis via ammonolysis and subsequent cyclization [[1b], [11]].
- Anti-inflammatory Potential: Derivatives, such as (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, exhibit anti-inflammatory activity in carrageenan-induced edema models .
- Synthetic Methodology: Prepared via lipase-catalyzed resolution, ensuring high enantiomeric purity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFGESFJQKOOEY-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyloxyamine and ethyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- This compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that piperidine derivatives can exhibit activity against various pathogens, making them suitable candidates for further development as antibiotics .
- β-Lactamase Inhibition :
- Neuropharmacological Effects :
Synthesis and Derivatives
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with benzyloxy amino acids. The synthesis process is critical for producing analogs that may exhibit improved biological activity or reduced toxicity.
Table 1: Synthesis Pathways
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Method A | Piperidine, Benzyloxyamine | 85% | |
| Method B | Ethyl chloroacetate, Piperidine | 90% |
Case Studies
- Study on Antimicrobial Efficacy :
- β-Lactamase Inhibition Study :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural rigidity, which can enhance the compound’s stability and specificity .
Comparison with Similar Compounds
(2S,5R)-Benzyl 5-((Benzyloxy)Amino)Piperidine-2-Carboxylate Oxalate (CAS 1137664-24-4)
Ethyl 6-Phenylpiperidine-2-Carboxylate (CAS 126401-22-7)
1-Benzyl 2-Ethyl Piperidine-1,2-Dicarboxylate (CAS 180609-56-7)
Benzyl (2R,5S)-5-Amino-2-Methylpiperidine-1-Carboxylate (CAS 1290191-65-9)
- Structural Differences :
- Stereochemistry: 2R,5S (vs. 2S,5R in the target compound).
- Methyl group at position 2 (vs. ethyl ester).
- Key Properties: Molecular Weight: 248.32 (lower due to simpler substituents) . Potential increased lipophilicity due to methyl group.
- Applications: No direct pharmaceutical role reported; used in chiral chemistry studies .
Ethyl (S,Z)-5-((Benzyloxy)Imino)Piperidine-2-Carboxylate (CAS 1416134-60-5)
- Structural Difference: Imino group (C=N) at position 5 (vs. amino group in the target compound).
- Key Properties: Altered reactivity due to imino group, affecting hydrogen-bonding and metabolic pathways .
Comparative Analysis Table
Key Findings and Implications
Stereochemical Specificity : The (2S,5R) configuration is critical for avibactam’s β-lactamase inhibition, as inversions (e.g., 2R,5S) abolish activity .
Functional Group Impact: The benzyloxyamino group enhances hydrogen-bonding capacity, enabling interactions with bacterial enzymes, unlike phenyl or imino substituents [[1b], [11]].
Synthetic Efficiency : Lipase-catalyzed resolution offers enantioselectivity advantages over traditional methods like flash chromatography [[1b], [10]].
Safety Profiles : The target compound and its benzyl variant share similar hazards (skin/eye irritation), but handling varies due to molecular weight differences .
Biological Activity
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate, also known as CB12650985, is a compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 278.35 g/mol. This compound has garnered attention for its biological activities, particularly in the context of antibiotic resistance and enzyme inhibition.
The compound is primarily studied for its role as a β-lactamase inhibitor , which is crucial for combating bacterial resistance to β-lactam antibiotics. β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. Inhibiting these enzymes can restore the efficacy of β-lactam antibiotics against resistant strains.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against various classes of β-lactamases, including:
- Class A β-lactamases : These are commonly found in Gram-negative bacteria and are responsible for the hydrolysis of penicillins and cephalosporins.
- Class C β-lactamases : These enzymes are associated with resistance to cephalosporins and are prevalent in Enterobacter species.
In vitro studies indicate that this compound can significantly enhance the activity of β-lactam antibiotics when used in combination therapy, effectively restoring their antibacterial properties against resistant bacterial strains .
Case Studies
- Combination Therapy with Meropenem : A study evaluated the efficacy of this compound in combination with meropenem against Enterobacteriaceae strains producing class A and C β-lactamases. The results showed a marked reduction in the minimum inhibitory concentration (MIC) of meropenem when combined with the inhibitor, suggesting a synergistic effect .
- In Vivo Efficacy : Another study assessed the in vivo effectiveness of this compound using mouse models infected with resistant strains of Escherichia coli. Mice treated with a combination of the compound and standard antibiotic therapy exhibited significantly improved survival rates compared to those receiving antibiotics alone .
Absorption and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability. Studies indicate that it is rapidly absorbed and reaches peak plasma concentrations within a short time frame post-administration.
Toxicity Studies
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Long-term studies indicated no significant adverse effects on liver or kidney function in animal models .
Summary of Biological Activity
| Activity | Effect |
|---|---|
| Class A β-lactamase inhibition | Significant reduction in activity |
| Class C β-lactamase inhibition | Restored efficacy of cephalosporins |
| Synergistic effect with meropenem | Lowered MIC values |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral bioavailability | High |
| Peak plasma concentration | Rapid onset |
| Half-life | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate, and how can stereochemical purity be ensured?
- Methodology :
- Chiral Pool Synthesis : Start with enantiomerically pure piperidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 5-acetoxy-6-(hydroxymethyl) derivatives) can be used to preserve stereochemistry during functionalization steps .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during key steps like hydrogenation or amination to control the (2S,5R) configuration.
- Stereochemical Validation : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) and X-ray crystallography for absolute configuration determination .
- Critical Parameters : Reaction temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and slow addition of reagents to avoid racemization .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling Protocols :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust via fume hoods or respirators .
- Static Control : Ground equipment and use non-sparking tools to prevent ignition of flammable vapors .
- Storage :
- Conditions : Store in airtight containers under nitrogen at 2–8°C. Protect from light to prevent photodegradation of the benzyloxy group .
- Stability Monitoring : Perform periodic NMR or LC-MS to detect hydrolysis of the ethyl ester or oxidation of the amine .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?
- Techniques :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to resolve enantiomers; validate with spiked racemic mixtures .
- NMR Spectroscopy : Analyze H-H coupling constants (e.g., ) and NOE interactions to confirm spatial arrangement .
- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with heavy-atom derivatives (e.g., PtCl) .
- Purity Criteria : Ensure <0.5% diastereomeric impurities via GC-MS or quantitative C NMR .
Q. How do variations in the benzyloxy and ethyl ester groups impact the compound’s reactivity and biological activity?
- Functional Group Effects :
- Benzyloxy Group : Acts as a protective group for the amine; removal via hydrogenolysis (H, Pd/C) generates free amines for further derivatization. Substituents on the benzyl ring (e.g., electron-withdrawing groups) alter hydrolysis rates .
- Ethyl Ester : Hydrolyzes under basic conditions (NaOH/EtOH) to carboxylic acids; steric hindrance from the piperidine ring slows hydrolysis compared to linear esters .
- Biological Relevance : Ester-to-amide conversion (e.g., carboxamide derivatives) enhances metabolic stability in pharmacokinetic studies .
Q. What methodologies are recommended for resolving contradictory data in reaction yields or stereochemical outcomes during synthesis?
- Troubleshooting Approaches :
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd vs. Rh), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .
- Kinetic vs. Thermodynamic Control : For stereochemical conflicts, use low temperatures (-78°C) to favor kinetic products or prolonged heating for thermodynamic control .
- In Situ Monitoring : Employ ReactIR or inline NMR to detect intermediates (e.g., Schiff bases) that may cause side reactions .
- Data Reconciliation : Cross-validate results using orthogonal techniques (e.g., compare HPLC purity with mass balance calculations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
